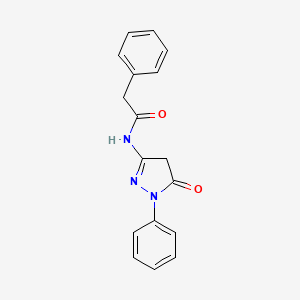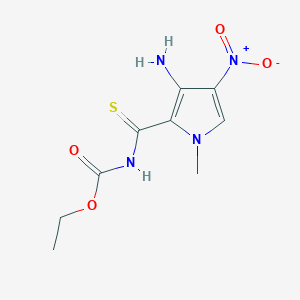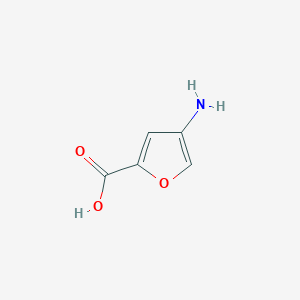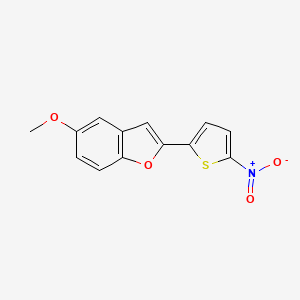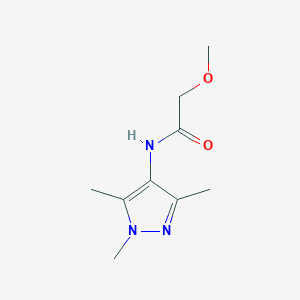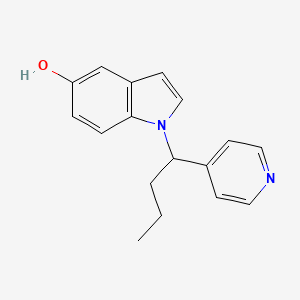
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features a pyridine ring attached to a butyl chain, which is further connected to an indole ring with a hydroxyl group at the 5-position.
Méthodes De Préparation
The synthesis of 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-pyridylbutylamine with indole-5-carboxaldehyde under acidic conditions to form the desired product. The reaction typically proceeds through a condensation reaction followed by reduction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups such as halogens, alkyl groups, or nitro groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context.
Comparaison Avec Des Composés Similaires
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol can be compared with other similar compounds such as:
1-(1-(Pyridin-4-yl)ethyl)-1H-indol-5-ol: This compound has a shorter alkyl chain, which may affect its biological activity and solubility.
1-(1-(Pyridin-3-yl)butyl)-1H-indol-5-ol: The position of the pyridine ring is different, which can influence its binding affinity to molecular targets.
1-(1-(Pyridin-4-yl)butyl)-1H-indol-3-ol: The hydroxyl group is at a different position on the indole ring, potentially altering its reactivity and biological effects.
Propriétés
Numéro CAS |
141101-98-6 |
|---|---|
Formule moléculaire |
C17H18N2O |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
1-(1-pyridin-4-ylbutyl)indol-5-ol |
InChI |
InChI=1S/C17H18N2O/c1-2-3-16(13-6-9-18-10-7-13)19-11-8-14-12-15(20)4-5-17(14)19/h4-12,16,20H,2-3H2,1H3 |
Clé InChI |
DLGOBDHCLPHUCO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=NC=C1)N2C=CC3=C2C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



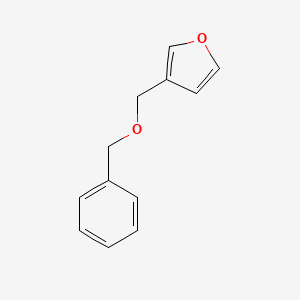
![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)

![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12904419.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)

